Dimethyl-1,2-oxazole-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl-1,2-oxazole-4-thiol is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl-1,2-oxazole-4-thiol can be synthesized through various methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using manganese dioxide .
Industrial Production Methods
Industrial production of this compound often involves the use of flow chemistry techniques. This method allows for the continuous synthesis of the compound, improving safety and efficiency compared to batch synthesis. The use of commercial activated and amorphous manganese dioxide in packed reactors is a common practice in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Dimethyl-1,2-oxazole-4-thiol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and CuBr2/DBU are commonly used reagents.
Substitution: Palladium catalysts and task-specific phosphine ligands are often employed.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which are valuable intermediates in organic synthesis and medicinal chemistry .
Scientific Research Applications
Dimethyl-1,2-oxazole-4-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl-1,2-oxazole-4-thiol involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions, leading to the modulation of biological processes. Its sulfur atom plays a crucial role in its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Similar in structure but contains a benzene ring fused to the oxazole ring.
Imidazole: Contains two nitrogen atoms in the five-membered ring, differing from the oxazole structure.
Uniqueness
Dimethyl-1,2-oxazole-4-thiol is unique due to its combination of nitrogen and sulfur atoms within the oxazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C5H7NOS |
---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
3,5-dimethyl-1,2-oxazole-4-thiol |
InChI |
InChI=1S/C5H7NOS/c1-3-5(8)4(2)7-6-3/h8H,1-2H3 |
InChI Key |
WLYUVGWEIQBFGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.